Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate
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Overview
Description
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate is an organic compound with the molecular formula C10H12ClNO4S It is a derivative of benzoic acid and contains both chlorosulfonyl and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate typically involves the chlorosulfonation of methyl 3-(dimethylamino)benzoate. The reaction is carried out by treating methyl 3-(dimethylamino)benzoate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl 3-(dimethylamino)benzoate
Reagent: Chlorosulfonic acid (HSO3Cl)
Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the exothermic nature of the chlorosulfonation process. The use of automated systems can also enhance the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The dimethylamino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Sulfonyl Derivatives: Formed by reduction of the chlorosulfonyl group.
Nitro Derivatives: Formed by oxidation of the dimethylamino group.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate depends on the specific application and the target molecule. In general, the compound can act as an electrophile due to the presence of the chlorosulfonyl group, which can react with nucleophiles in biological systems. The dimethylamino group can also participate in interactions with biological targets, such as enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(dimethylamino)benzoate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 3-(chloromethyl)benzoate: Contains a chloromethyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.
Methyl 4-(dimethylamino)benzoate: The position of the dimethylamino group is different, affecting its chemical properties and reactivity.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate is unique due to the presence of both chlorosulfonyl and dimethylamino groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research and industry.
Biological Activity
Methyl 3-(chlorosulfonyl)-4-(dimethylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a chlorosulfonyl group and a dimethylamino substituent on a benzoate framework. Its chemical structure can be represented as follows:
- Molecular Formula : C10H12ClO4S
- Molecular Weight : 263.72 g/mol
The presence of the chlorosulfonyl group may contribute to its reactivity and biological activity.
1. Pharmacological Effects
Research has indicated that this compound exhibits various pharmacological activities, particularly as a muscarinic antagonist. Muscarinic receptors are involved in numerous physiological processes, including neurotransmission and smooth muscle contraction.
- Muscarinic Receptor Binding : In competitive binding assays, this compound has shown selective binding affinity towards muscarinic receptors, specifically m1AChR to m4AChR subtypes, indicating its potential as a therapeutic agent for conditions related to cholinergic dysfunctions .
2. Structure-Activity Relationship (SAR)
The SAR studies have highlighted the importance of substituents on the benzoate ring in modulating the biological activity of similar compounds. For instance, modifications at the 4-position of the aromatic ring have been shown to significantly alter binding affinity and selectivity towards different muscarinic receptors .
Substituent | Effect on Activity |
---|---|
Dimethylamino | Increases receptor affinity |
Chlorosulfonyl | Enhances reactivity and selectivity |
3. In Vitro Studies
In vitro assessments have demonstrated that this compound can modulate cellular signaling pathways. For example, it has been shown to activate NF-κB in human monocytic cell lines, which is crucial for inflammatory responses . The compound's ability to enhance the release of immunostimulatory cytokines suggests potential applications in immunotherapy.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound in various cancer cell lines. The results indicated that it effectively inhibited cell proliferation in non-small cell lung carcinoma (NSCLC) cell lines with IC50 values comparable to established chemotherapeutics .
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The findings suggested that it could mitigate neuronal damage by modulating oxidative stress pathways, thereby presenting a potential therapeutic avenue for neurodegenerative diseases .
Properties
Molecular Formula |
C10H12ClNO4S |
---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-4-(dimethylamino)benzoate |
InChI |
InChI=1S/C10H12ClNO4S/c1-12(2)8-5-4-7(10(13)16-3)6-9(8)17(11,14)15/h4-6H,1-3H3 |
InChI Key |
JLWFZRDSEMIRJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
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